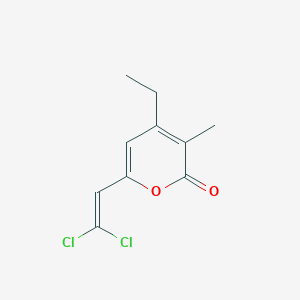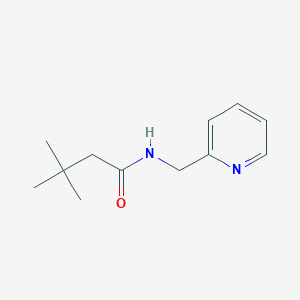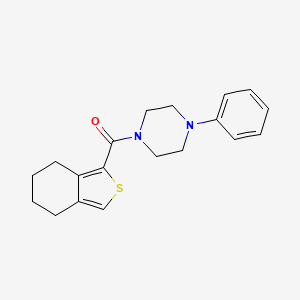![molecular formula C11H11NOS2 B5577834 N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene-based compounds like N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide often involves strategic reactions that allow for the incorporation of functional groups at specific positions on the thiophene rings. A notable method includes the Intramolecular Diels–Alder reaction of N-(2-Thienyl)allene carboxamides, where the thiophene nucleus acts alternately as a diene or a dienophile depending on the substituents in the allenic ω-position (Himbert, G., Schlindwein, H.‐J., & Maas, G., 1990). Such synthetic approaches enable the precise modification of the thiophene scaffold, leading to the desired compound with specific functional groups.
Molecular Structure Analysis
The molecular structure of thiophene-based carboxamides, including N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide, reveals insights into their molecular geometry, hydrogen bonding, and related weak interactions. X-ray diffraction studies provide detailed information on the crystal packing and stability influenced by intra-molecular interactions. For example, research on similar compounds demonstrated the importance of N-H…O=C and C-H…O interactions in stabilizing the molecular geometry (Dey, D., Prakash, V., Vasu, Saravanan, J., & Chopra, D., 2012).
Chemical Reactions and Properties
Thiophene-based carboxamides participate in various chemical reactions, reflecting their reactive nature and the influence of the thiophene and carboxamide functionalities. These reactions are crucial for modifying the compound for specific applications or for further synthetic steps. The interactions and reactivity of thiophene nuclei, as dienes or dienophiles, play a significant role in their chemical behavior and the synthesis of complex molecules (Himbert, G., Schlindwein, H.‐J., & Maas, G., 1990).
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide and related thiophene derivatives have been studied for their unique chemical reactivity and potential in synthetic applications. For instance, N-(2-Thienyl)allene carboxamides, related to the compound , undergo an Intramolecular Diels–Alder reaction, showcasing the thiophene nucleus's ability to act as a diene or dienophile depending on substituent modifications. This reactivity offers avenues for creating complex molecular architectures critical in pharmaceutical and material science fields (Himbert, Schlindwein, & Maas, 1990).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally similar to N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide have been evaluated for their ability to inhibit human leukocyte elastase (HLE), an enzyme implicated in various inflammatory and degenerative diseases. A study synthesizing 2-(diethylamino)thieno1,3ŏxazin-4-ones from ethyl 2-aminothiophene-3-carboxylates demonstrated potent HLE inhibition, suggesting potential therapeutic applications for managing conditions mediated by HLE activity (Gütschow et al., 1999).
Advanced Material Development
Thiophene derivatives, including those related to N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide, have been explored for their utility in developing advanced materials. Notably, thieno[3,4-b]thiophene-based organic dyes have been synthesized for use in dye-sensitized solar cells (DSSCs). These compounds, featuring an ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) entity, exhibit significant electrochemical properties conducive to efficient solar energy conversion, demonstrating the compound's potential in renewable energy technologies (Chen et al., 2012).
Anti-Rheumatic Potential
Research has also highlighted the anti-rheumatic potential of thiophene derivatives, with studies on compounds like ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. These studies suggest significant antioxidant, analgesic, and anti-rheumatic effects, indicating the broader pharmacological relevance of thiophene derivatives in managing chronic conditions such as rheumatoid arthritis (Sherif & Hosny, 2014).
Zukünftige Richtungen
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide” and other thiophene derivatives could involve further exploration of their synthesis methods and biological activities.
Eigenschaften
IUPAC Name |
N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c13-11(10-4-2-8-15-10)12-6-5-9-3-1-7-14-9/h1-4,7-8H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPXEJHDFNOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)
![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)


![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)